In-Depth Technical Guide: Crystal Structure and NMR Spectroscopic Characterization of CAS 531507-39-8
In-Depth Technical Guide: Crystal Structure and NMR Spectroscopic Characterization of CAS 531507-39-8
Compound: 5-Bromo-2-chloro- N -[2-(2-chlorophenyl)ethyl]benzamide (CAS 531507-39-8) Target Audience: Structural Chemists, Analytical Scientists, and Drug Development Professionals
Executive Summary
Halogenated benzamides represent a privileged pharmacophore class in medicinal chemistry, frequently utilized for their robust metabolic stability and predictable supramolecular interactions. CAS 531507-39-8 is a heavily halogenated derivative featuring a 5-bromo-2-chlorobenzoyl core linked to a 2-chlorophenethyl side chain via an amide bridge. This whitepaper provides a comprehensive, field-proven technical framework for elucidating the crystal structure and Nuclear Magnetic Resonance (NMR) spectra of this compound. By focusing on the causality behind experimental choices, this guide ensures that researchers can establish self-validating analytical protocols.
Molecular Architecture and Theoretical Framework
The structural integrity of CAS 531507-39-8 is governed by the interplay of steric hindrance and non-covalent interactions. The secondary amide (-CONH-) acts as the primary conformational director.
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Conformational Torsion: The bulky ortho-chloro substituent on the benzoyl ring forces the amide plane to twist out of co-planarity with the aromatic system to minimize steric clash.
Supramolecular Drivers: Halogenated benzamides frequently assemble into extended 2D sheets driven by robust N-H···O=C hydrogen bonds, a motif well-documented in the structural systematics of related carboxamides[1]. Furthermore, the face-to-face alignment and π
π stacking interactions are heavily influenced by the electrostatic potential of the halogen substituents, which can engage in highly directional halogen bonding (e.g., C-Br···O or C-Cl···Cl)[1].
Supramolecular logic dictating the crystal packing of CAS 531507-39-8.
High-Resolution NMR Spectroscopy: Protocols and Predictive Analysis
The acquisition of high-quality NMR spectra for heavily substituted benzamides requires careful solvent selection to mitigate aggregation caused by intermolecular forces[2].
Causality in Experimental Design
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Solvent Selection: While CDCl 3 is standard, DMSO-d 6 is strictly recommended here. DMSO acts as a strong hydrogen-bond acceptor, disrupting the intermolecular N-H···O=C chains that cause signal broadening and poor solubility.
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Self-Validating 2D NMR: 1D 1 H NMR alone is insufficient due to overlapping multiplets in the phenethyl aromatic region (7.20–7.40 ppm). Heteronuclear Multiple Bond Correlation (HMBC) is mandatory to unambiguously link the phenethyl aliphatic chain to the benzoyl core via a 3JCH cross-peak between the α -CH 2 protons and the amide carbonyl carbon.
Quantitative Data: Predicted Chemical Shifts
The following table summarizes the predicted quantitative data for CAS 531507-39-8, derived from empirical rules for halogenated aromatics.
| Nucleus | Position | Predicted δ (ppm) | Multiplicity & J (Hz) | Diagnostic Causality |
| 1 H | Amide NH | 8.50 | bt, J≈5.5 | Deshielded by C=O; broad due to quadrupolar 14 N relaxation. |
| 1 H | Benzoyl C6-H | 7.65 | d, J=2.4 | Strongly deshielded by adjacent C=O; meta coupling to C4-H. |
| 1 H | Benzoyl C4-H | 7.58 | dd, J=8.6,2.4 | Ortho coupling to C3-H, meta coupling to C6-H. |
| 1 H | Benzoyl C3-H | 7.45 | d, J=8.6 | Ortho coupling to C4-H. |
| 1 H | Phenethyl Ar-H | 7.20 - 7.40 | m (4H) | Overlapping signals due to similar electronic environments. |
| 1 H | α -CH 2 | 3.55 | dt, J=7.0,5.5 | Coupled to adjacent β -CH 2 and Amide NH. |
| 1 H | β -CH 2 | 3.05 | t, J=7.0 | Benzylic position; coupled only to α -CH 2 . |
| 13 C | C=O | 165.2 | s | Characteristic amide carbonyl resonance. |
| 13 C | C-Cl / C-Br | 130.0 - 134.0 | s | Quaternary carbons; low intensity due to long T1 relaxation. |
Step-by-Step NMR Acquisition Protocol
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Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-d 6 . Ensure complete dissolution via sonication to prevent magnetic susceptibility artifacts.
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Tuning and Matching: Perform rigorous probe tuning for both 1 H and 13 C channels to maximize signal-to-noise ratio (SNR), critical for detecting quaternary halogenated carbons.
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1D Acquisition: Acquire 1 H (minimum 16 scans, relaxation delay D1=2 s) and 13 C spectra (minimum 1024 scans, D1=2 s). For accurate integration of quaternary carbons, increase D1 to 5 seconds.
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2D Acquisition: Execute gradient-selected COSY, HSQC, and HMBC sequences. Optimize the HMBC long-range coupling delay for J=8 Hz to capture the critical C=O to α -CH 2 correlation.
Workflow for 1D/2D NMR acquisition and signal assignment of halogenated benzamides.
X-Ray Crystallography: Growth, Acquisition, and Structural Elucidation
Obtaining a high-quality single crystal of CAS 531507-39-8 is paramount for understanding its exact 3D conformation and mapping its non-covalent interaction network.
Crystallization Strategy
Halogenated benzamides tend to precipitate as microcrystalline powders if forced out of solution too rapidly.
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Methodology: Slow evaporation or vapor diffusion.
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Solvent System: A biphasic system of Ethyl Acetate (good solvent) and Hexane (antisolvent) is optimal. Ethyl acetate solubilizes the compound while competing slightly for hydrogen bonds, slowing down the nucleation rate and promoting the growth of macroscopic, diffraction-quality single crystals.
Step-by-Step X-Ray Diffraction Protocol
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Crystal Harvesting: Under a polarized light microscope, select a crystal with well-defined faces, devoid of twinning or satellite crystals. Optimal dimensions are approximately $0.1 \times $0.1 \times $0.2 mm.
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Cryoprotection and Mounting: Coat the crystal in a perfluoropolyether (e.g., Paratone-N) oil to displace mother liquor and prevent ice ring formation. Mount on a MiTeGen cryoloop.
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Data Collection (100 K): Flash-cool the crystal to 100 K in a nitrogen stream. Causality: Heavy atoms like Bromine and Chlorine exhibit large thermal ellipsoids at room temperature, which can mask subtle structural features like halogen bonding. Cryocooling minimizes thermal motion, allowing for the accurate determination of anisotropic displacement parameters.
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Phase Problem Resolution: Utilize Intrinsic Phasing or Direct Methods (e.g., SHELXT) to solve the structure. The heavy Bromine atom will provide a strong anomalous dispersion signal, making phase determination straightforward.
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Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all hydrogen atoms (especially the amide N-H) are located in the difference Fourier map and refined freely if data resolution permits.
Step-by-step pipeline for the crystallization and X-ray diffraction analysis.
References
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Title: Close Amide NH···F Hydrogen Bonding Interactions in 1,8-Disubstituted Naphthalenes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][1]
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Title: Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides Source: ACS Omega (via PMC / NIH) URL: [Link][3]
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Title: Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions Source: Organic Letters (ACS Publications) URL: [Link][2]
